

Spectroscopic Profile of 2,6-Dichloro-4-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-4-methoxypyridine

Cat. No.: B106899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2,6-Dichloro-4-methoxypyridine**. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

- IUPAC Name: **2,6-dichloro-4-methoxypyridine**[\[1\]](#)
- CAS Number: 17228-75-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₆H₅Cl₂NO[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 178.01 g/mol [\[1\]](#)[\[6\]](#)

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,6-Dichloro-4-methoxypyridine**. These predictions are derived from the analysis of analogous compounds such as dichloropyridines and methoxypyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~3.9	Singlet	3H	OCH_3
~6.8	Singlet	2H	H-3, H-5

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) [ppm]	Assignment
~56	OCH_3
~110	C-3, C-5
~152	C-2, C-6
~165	C-4

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3050-3100	Weak	C-H stretch (aromatic)
~2850-2950	Medium	C-H stretch (methyl)
~1550-1600	Strong	C=C/C=N stretching (pyridine ring)
~1250-1300	Strong	C-O-C stretching (asymmetric)
~1000-1050	Medium	C-O-C stretching (symmetric)
~800-850	Strong	C-Cl stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
177/179/181	High	[M] ⁺ (isotopic pattern for 2 Cl atoms)
162/164/166	Medium	[M-CH ₃] ⁺
134/136	Medium	[M-CH ₃ -CO] ⁺
99	Medium	[M-2Cl] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

- Accurately weigh 5-10 mg of **2,6-Dichloro-4-methoxypyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

3.1.2. Data Acquisition

- The NMR spectra should be acquired on a 400 MHz or higher field spectrometer.
- For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

- Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

- Thoroughly grind 1-2 mg of **2,6-Dichloro-4-methoxypyridine** with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Transfer the fine powder to a pellet-forming die.
- Apply pressure to form a transparent or translucent pellet.

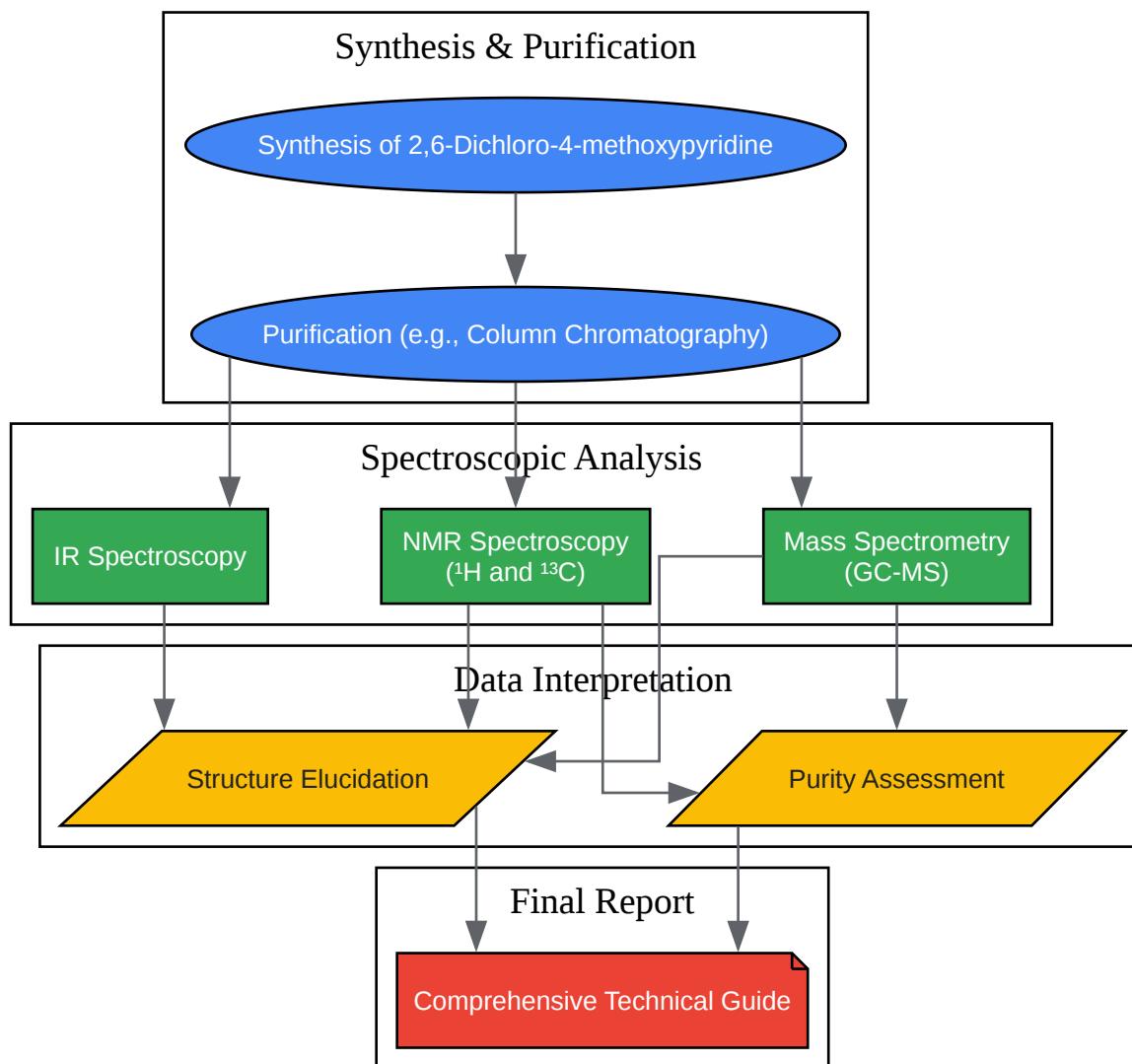
3.2.2. Data Acquisition

- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Perform a background scan with an empty pellet holder to subtract any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

3.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS)

- Prepare a dilute solution (e.g., 1 mg/mL) of **2,6-Dichloro-4-methoxypyridine** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
- The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.


3.3.2. Data Acquisition (Electron Ionization - EI)

- The mass spectrometer should be operated in EI mode, typically at 70 eV.

- Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-250 amu) to identify the molecular ion and fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2,6-Dichloro-4-methoxypyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2,6-Dichloro-4-methoxypyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichloro-4-methoxypyridine | C₆H₅Cl₂NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-DICHLORO-4-METHOXY-PYRIDINE | 17228-75-0 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichloro-4-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106899#spectroscopic-data-for-2-6-dichloro-4-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com